molecular formula C18H17Cl2N5OS B4284964 N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

Katalognummer B4284964
Molekulargewicht: 422.3 g/mol
InChI-Schlüssel: PMNLOKPXXHDNQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BTA-EG4 has been shown to have a wide range of biological activities, including inhibition of protein-protein interactions, modulation of cellular signaling pathways, and induction of apoptosis.

Wirkmechanismus

The mechanism of action of BTA-EG4 involves the inhibition of protein-protein interactions, which is achieved through the binding of BTA-EG4 to specific sites on the target proteins. BTA-EG4 has been shown to bind to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of the p53 pathway and induction of apoptosis. In addition, BTA-EG4 has been shown to inhibit the NF-κB pathway by binding to the IKKβ kinase, which is involved in the activation of NF-κB.
Biochemical and Physiological Effects:
BTA-EG4 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BTA-EG4 can inhibit the growth of cancer cells and induce apoptosis. BTA-EG4 has also been shown to modulate the immune response by inhibiting the NF-κB pathway. In addition, BTA-EG4 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the exact physiological effects of BTA-EG4 in vivo are still under investigation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BTA-EG4 is its high potency and specificity for its target proteins. BTA-EG4 has been shown to have IC50 values in the low nanomolar range, making it a highly effective inhibitor. In addition, BTA-EG4 has been shown to be stable in vitro, allowing for long-term experiments. However, one of the limitations of BTA-EG4 is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on BTA-EG4. One area of research could be the development of more efficient synthesis methods for BTA-EG4, which could improve the overall yield and purity of the compound. Another area of research could be the investigation of the physiological effects of BTA-EG4 in vivo, which could provide insights into its potential therapeutic applications. Finally, future research could focus on the development of BTA-EG4 derivatives with improved solubility and specificity for its target proteins.

Wissenschaftliche Forschungsanwendungen

BTA-EG4 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the inhibition of protein-protein interactions, which play a critical role in many biological processes. BTA-EG4 has been shown to inhibit the interaction between MDM2 and p53, which is a key pathway in cancer development. In addition, BTA-EG4 has been shown to modulate cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. BTA-EG4 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Eigenschaften

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5OS/c19-14-3-2-13(10-15(14)20)25-7-5-24(6-8-25)11-18(26)21-12-1-4-16-17(9-12)23-27-22-16/h1-4,9-10H,5-8,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLOKPXXHDNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.